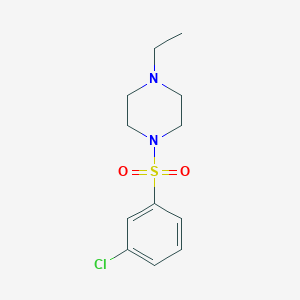![molecular formula C19H13F3N4OS B492614 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671199-22-7](/img/structure/B492614.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been designed and synthesized as part of a series of novel derivatives with potential anticancer activity . The molecular formula of the compound is C12H10N4OS and its molecular weight is 258.299 .
Synthesis Analysis
The synthesis of these types of compounds often involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl core, which is a bioisosteric modification of the triazolophthalazine ring system . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its anticancer activity. It has been found to potently intercalate DNA . The compound’s DNA intercalation activities have been evaluated against HepG2, HCT-116, and MCF-7 cells .Applications De Recherche Scientifique
Cancer Research PARP1 Inhibition
The compound’s structural similarity to [1,2,4]triazolo[4,3-a]pyrazine derivatives suggests potential use as a PARP1 inhibitor . PARP1 inhibitors can selectively kill homologous recombination (HR) deficient cancer cells, offering a therapeutic approach for treating HR deficient cancers and potentially overcoming acquired resistance to PARP1 inhibitors .
Anticancer Activity Cytotoxicity Against Cancer Cell Lines
Derivatives of triazoloquinazoline have demonstrated cytotoxic activity against various human cancer cell lines. The compound may also exhibit similar anticancer properties due to its structural resemblance, potentially acting as a bioisostere .
DNA Intercalation Anticancer Agents
Triazoloquinoline derivatives have been investigated for their DNA intercalation activities as anticancer agents. The compound could be designed and synthesized for evaluation against cancer cells like HepG2, HCT-116, and MCF-7 .
Kinase Inhibition Targeting c-Met Kinase
Some triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activity against c-Met kinase, which is implicated in cancer progression. The compound might serve as a kinase inhibitor due to its structural framework .
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .
Biochemical Pathways
The compound’s intercalation into DNA can affect various biochemical pathways. It primarily disrupts the DNA replication and transcription processes, which are crucial for cell survival and proliferation . By interfering with these processes, the compound can induce cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in the disruption of DNA replication and transcription, leading to cell death . This makes it potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .
Orientations Futures
The compound and its derivatives have shown promising results in preliminary anticancer studies . Future research could focus on further optimizing the structure of these compounds to enhance their anticancer activity. Additionally, more in-depth studies on their mechanism of action and potential side effects are needed .
Propriétés
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS/c20-19(21,22)13-5-3-6-14(10-13)23-17(27)11-28-18-25-24-16-9-8-12-4-1-2-7-15(12)26(16)18/h1-10H,11H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTANOCSYCGMGOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


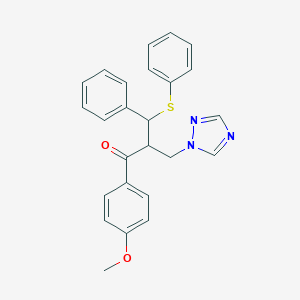
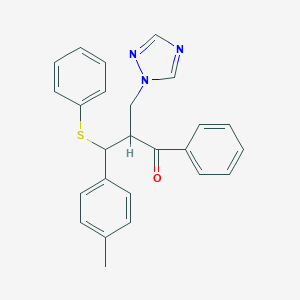
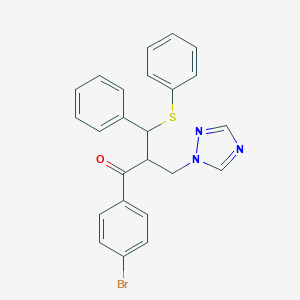
![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)
![3a-[2,4-bis(acetyloxy)phenyl]-2,3,9,9a-tetrahydrospiro(cyclopenta[b]chromene-9,1'-cyclopentane]-6(1H)-yl acetate](/img/structure/B492538.png)
![4',4'-dimethyl-4-phenyl-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492540.png)
![4',4'-dimethyl-4-(3-methoxyphenyl)-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492541.png)

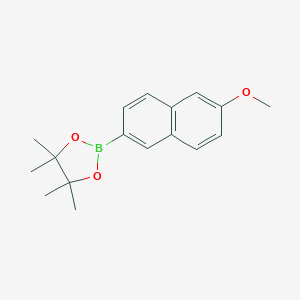
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B492549.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B492550.png)

